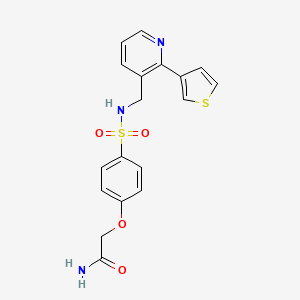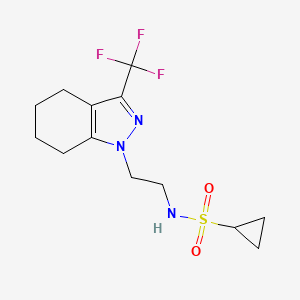![molecular formula C20H18N2S2 B2828535 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-86-5](/img/structure/B2828535.png)
9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thiochromeno[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiochromene ring fused with a pyrimidine ring, along with a methyl group and a 3-methylbenzylsulfanyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiochromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via condensation reactions involving suitable amines and carbonyl compounds.
Attachment of the 3-methylbenzylsulfanyl Group: This step often involves nucleophilic substitution reactions where the thiochromene-pyrimidine intermediate reacts with 3-methylbenzyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiochromene ring, potentially leading to dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Thiols, amines, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Thiochromeno[4,3-d]pyrimidines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are particularly interested in its ability to interact with specific molecular targets in cells, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of cell death in cancer cells. The exact pathways involved depend on the specific target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
- 9-methyl-2-[(3-chlorobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
- 9-methyl-2-[(3-fluorobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Uniqueness
Compared to these similar compounds, 9-methyl-2-[(3-methylbenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine is unique due to the presence of the 3-methylbenzylsulfanyl group. This specific substituent can influence the compound’s reactivity, biological activity, and overall properties. For instance, the methyl group can affect the compound’s lipophilicity and its ability to interact with biological membranes, potentially enhancing its efficacy as a therapeutic agent.
Eigenschaften
IUPAC Name |
9-methyl-2-[(3-methylphenyl)methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S2/c1-13-4-3-5-15(8-13)11-24-20-21-10-16-12-23-18-7-6-14(2)9-17(18)19(16)22-20/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPQYPKXJCHQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C3CSC4=C(C3=N2)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B2828452.png)
![N-(2,4-difluorophenyl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2828453.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)



![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2828462.png)
![N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2828463.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)

![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)
![5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one](/img/structure/B2828471.png)
![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/new.no-structure.jpg)
